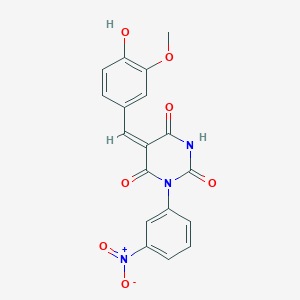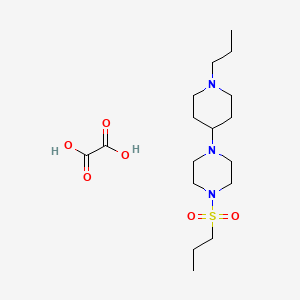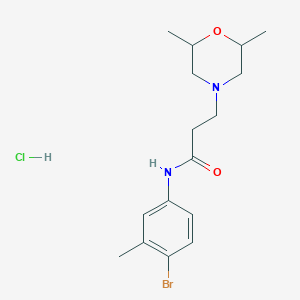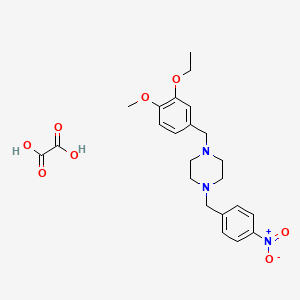![molecular formula C21H22ClNO4 B3947613 1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3947613.png)
1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate
Vue d'ensemble
Description
1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Mécanisme D'action
The mechanism of action of 1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate involves the inhibition of HDACs and LSD1. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. LSD1 is an enzyme that demethylates lysine residues on histones, leading to the repression of gene expression. This compound inhibits the activity of HDACs and LSD1, leading to the accumulation of acetylated histones and methylated lysine residues on histones, which in turn leads to the activation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against HDACs and LSD1, leading to the accumulation of acetylated histones and methylated lysine residues on histones. This, in turn, leads to the activation of gene expression, which has been linked to several physiological effects. This compound has been shown to exhibit potent anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to exhibit potential therapeutic effects against several other diseases, including cardiovascular diseases, metabolic disorders, and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate is its potent inhibitory activity against HDACs and LSD1, which makes it a promising candidate for drug discovery. However, there are also several limitations associated with the use of this compound in lab experiments. One of the main limitations is its complex synthesis method, which requires expertise in organic chemistry and careful handling of reagents. Another limitation is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Orientations Futures
There are several future directions related to 1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate that need to be explored. One of the main future directions is the identification of its potential therapeutic effects against several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another future direction is the optimization of its chemical structure to improve its potency and selectivity against HDACs and LSD1. Additionally, the evaluation of its pharmacokinetic and pharmacodynamic properties needs to be carefully evaluated to assess its potential for clinical use.
Applications De Recherche Scientifique
1-methyl-2-oxo-2-phenylethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs and LSD1 are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of HDACs and LSD1, thereby exhibiting potential therapeutic effects against these diseases.
Propriétés
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 5-(3-chloro-4-methylanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-14-11-12-17(13-18(14)22)23-19(24)9-6-10-20(25)27-15(2)21(26)16-7-4-3-5-8-16/h3-5,7-8,11-13,15H,6,9-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVDAFHBKDATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC(=O)OC(C)C(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3947537.png)


![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3947546.png)
![4-butyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B3947556.png)
![ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3947559.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(1-naphthylmethyl)piperazine](/img/structure/B3947571.png)


![N-[2-(3,4-dimethylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3947594.png)
![ethyl 4-[4-(benzylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate oxalate](/img/structure/B3947601.png)

![2,6-dimethoxy-4-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol ethanedioate (salt)](/img/structure/B3947617.png)
